molecular formula C9H10FNO3 B8490511 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

Cat. No. B8490511
M. Wt: 199.18 g/mol
InChI Key: NBZAMFFDANWXJV-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

A 2 L round bottom flask equipped with a mechanical stirrer, a N2 inlet, a condenser and a temperature controller, was charged 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide (99.6 g, 0.5 mol), isopropyl iodide (110.5 g, 0.65 mol) and Cs2CO3 (195.5 g) and DMF (300 mL). The reaction mixture was heated at 50° C. for 3 h. Isopropyl iodide (17.0 g, 0.1 mol) was added and the reaction was heated at 50° C. for 12 h. The reaction mixture was allowed to cool to rt and water (1 L) and CH2Cl2 (500 mL) were added. The reaction mixture was stirred at rt for 0.5 h, and the organic phase was separated. The aqueous layer was extracted with CH2Cl2 (3×500 mL). The combined organic extracts were washed with water (2×1 L), brine (1 L), dried over MgSO4, filtered and concentrated in vacuo at 40° C. for 18 h to give 4-fluoro-3-isopropoxy-N-methoxy-N-methlbenzamide as an off-white solid (120.0 g, 100%).
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
110.5 g
Type
reactant
Reaction Step One
Quantity
195.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([N:8]([O:10][CH3:11])[CH3:9])=[O:7])=[CH:4][C:3]=1[OH:14].[CH:15](I)([CH3:17])[CH3:16].C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C>C(Cl)Cl.O>[F:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([N:8]([O:10][CH3:11])[CH3:9])=[O:7])=[CH:4][C:3]=1[O:14][CH:15]([CH3:17])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
99.6 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)N(C)OC)C=C1)O
Name
Quantity
110.5 g
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
195.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L round bottom flask equipped with a mechanical stirrer, a N2 inlet, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 50° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×1 L), brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)N(C)OC)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.